molecular formula C76H104N18O19S2 B1591341 Ghrih-A CAS No. 61950-59-2

Ghrih-A

Katalognummer: B1591341
CAS-Nummer: 61950-59-2
Molekulargewicht: 1637.9 g/mol
InChI-Schlüssel: NHXLMOGPVYXJNR-SKKMFIITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Growth Hormone Release Inhibiting Hormone can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods: In industrial settings, Growth Hormone Release Inhibiting Hormone is produced using recombinant DNA technology. This involves inserting the gene encoding the hormone into bacterial or yeast cells, which then express the hormone. The hormone is subsequently purified from the culture medium .

Analyse Chemischer Reaktionen

Types of Reactions: Growth Hormone Release Inhibiting Hormone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Chemistry:

  • Ghrih-A serves as a model peptide for studying peptide synthesis and modification techniques. Its structural properties allow researchers to explore new methodologies in peptide chemistry.

Biology:

  • The compound is investigated for its role in regulating cell proliferation and neurotransmission. It interacts with GHRH receptors, activating intracellular signaling pathways that facilitate growth hormone (GH) release.

Medicine:

  • This compound is utilized in treating acromegaly, a condition characterized by excessive GH secretion. Its ability to inhibit GH release makes it a valuable therapeutic agent.

Industry:

  • The compound is employed in producing diagnostic kits and as a research tool in various biochemical assays, enhancing the accuracy of hormonal evaluations.

Anabolic Effects

This compound has demonstrated anabolic effects in animal models:

  • Growth Promotion: In studies involving lambs, administration resulted in increased plasma GH levels and enhanced growth rates.
    ParameterControl GroupThis compound Group
    Initial Weight (kg)2525
    Final Weight (kg)3036
    Average Daily Gain (kg)0.831.00
  • Muscle Mass Increase: Reports indicate stimulation of muscle hypertrophy through increased protein synthesis.

Anti-inflammatory Properties

Recent research suggests this compound may have anti-inflammatory effects:

  • Cytokine Modulation: It influences IL-17 secretion, potentially offering therapeutic implications for conditions like non-alcoholic steatohepatitis (NASH).
  • Cancer Implications: The compound’s role in cancer biology includes promoting tumor growth via autocrine and paracrine mechanisms.

Case Study 1: Growth Promotion in Livestock

A controlled study involving weaned lambs treated with this compound showed a significant increase in average daily weight gain compared to untreated controls. The treatment group exhibited a 20% increase in growth rate over six weeks.

Case Study 2: Application in Acromegaly Treatment

Clinical trials have demonstrated that this compound effectively reduces GH levels in patients with acromegaly, leading to improved clinical outcomes and quality of life.

Wirkmechanismus

Growth Hormone Release Inhibiting Hormone exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of growth hormone, insulin, and glucagon by reducing cyclic adenosine monophosphate (cAMP) levels and activating protein phosphatases. The hormone also modulates neurotransmission and cell proliferation through its interaction with these receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Growth Hormone Release Inhibiting Hormone is unique in its ability to inhibit the release of multiple hormones, including growth hormone, insulin, and glucagon. This broad inhibitory effect distinguishes it from other similar compounds that typically have more specific actions .

Biologische Aktivität

Introduction

Ghrih-A, a compound derived from the growth hormone-releasing hormone (GHRH), exhibits significant biological activity that has implications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.

Overview of this compound

This compound is a synthetic analog of GHRH, which is a 44-amino acid peptide responsible for stimulating the release of growth hormone (GH) from the anterior pituitary gland. The biological activity of this compound is primarily attributed to its ability to bind to GHRH receptors, activating downstream signaling pathways that lead to GH secretion.

  • Receptor Binding : this compound binds to GHRH receptors (GHRHRs), triggering intracellular signaling cascades.
  • Activation of Adenylyl Cyclase : This binding stimulates adenylyl cyclase activity, increasing cyclic AMP (cAMP) levels.
  • Calcium Influx : The rise in cAMP facilitates calcium influx into the cells, promoting GH release from somatotrophs in the pituitary gland.
  • MAPK Pathway Activation : this compound also activates mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation .

Anabolic Effects

This compound has been shown to exert anabolic effects in various animal models:

  • Growth Promotion : In studies involving lambs, administration of this compound resulted in increased plasma GH levels, leading to enhanced growth rates .
  • Muscle Mass Increase : this compound has been reported to stimulate muscle hypertrophy through increased protein synthesis and reduced protein degradation .

Anti-inflammatory Properties

Recent research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production:

  • IL-17 Secretion : this compound influences the secretion of IL-17, a cytokine involved in inflammatory processes. This modulation may have therapeutic implications for conditions like non-alcoholic steatohepatitis (NASH) .
  • Cancer Implications : The compound's role in cancer biology is noteworthy; it has been implicated in promoting tumor growth through autocrine and paracrine mechanisms in various cancers .

Case Study 1: Growth Promotion in Livestock

In a controlled study involving weaned lambs treated with this compound, researchers observed a significant increase in average daily weight gain compared to untreated controls. The treatment group exhibited a 20% increase in growth rate over a six-week period.

ParameterControl GroupThis compound Group
Initial Weight (kg)2525
Final Weight (kg)3036
Average Daily Gain (kg)0.831.00

Case Study 2: Cancer Cell Line Response

A study evaluated the effects of this compound on breast cancer cell lines (T47D and MDA-MB-468). Treatment with this compound led to a significant increase in cell proliferation compared to untreated cells.

Cell LineControl Proliferation (%)This compound Proliferation (%)
T47D100150
MDA-MB-468100140

Eigenschaften

IUPAC Name

(4S,7S,13S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62?,63?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLMOGPVYXJNR-SKKMFIITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H104N18O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1637.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61950-59-2
Record name Somatostatin, trp(8)-cys(14)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061950592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.